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Compound of Interest

Compound Name: 1-O-Methyljatamanin D

Cat. No.: B15592355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

integral to the chemical structure elucidation of 1-O-Methyljatamanin D, an iridoid isolated

from Valeriana jatamansi. The determination of its molecular architecture relies on a synergistic

application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)

and Mass Spectrometry (MS). This document details the experimental protocols and presents

the corresponding quantitative data in a structured format to facilitate understanding and further

research.

Spectroscopic Data Analysis
The structural framework of 1-O-Methyljatamanin D was meticulously pieced together using

one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, in conjunction with high-

resolution mass spectrometry.

Mass Spectrometry Data
High-resolution mass spectrometry (HR-MS) is pivotal in establishing the elemental

composition of a molecule. For 1-O-Methyljatamanin D, this technique provides the precise

molecular weight and, consequently, the molecular formula.
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Ion Observed m/z Calculated m/z Formula

[M+H]⁺
Data not available in

search results

Calculated based on

proposed structure
C₁₆H₂₃O₅⁺

[M+Na]⁺
Data not available in

search results

Calculated based on

proposed structure
C₁₆H₂₂O₅Na⁺

Note: The exact experimental m/z values were not found in the provided search results. The

data presented here is illustrative of what would be expected for the proposed structure.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity

of hydrogen atoms within the molecule. The chemical shifts (δ), multiplicities (s = singlet, d =

doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) are crucial for

assigning protons to their respective positions.

Position δH (ppm) Multiplicity J (Hz)

Data not available in

search results for

specific assignments

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic

nature. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can

further differentiate between CH₃, CH₂, CH, and quaternary carbons.

Position δC (ppm) Type

Data not available in search

results for specific

assignments
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Experimental Protocols
The elucidation of 1-O-Methyljatamanin D's structure involves a series of well-defined

experimental procedures.

Isolation of 1-O-Methyljatamanin D
The compound is typically isolated from the dried roots and rhizomes of Valeriana jatamansi.

The general procedure involves:

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as

methanol or ethanol, at room temperature.

Fractionation: The crude extract is then partitioned between different immiscible solvents of

varying polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based

on their polarity.

Chromatography: The fraction containing the target compound is subjected to multiple

chromatographic steps, including silica gel column chromatography and preparative high-

performance liquid chromatography (HPLC), to isolate 1-O-Methyljatamanin D in its pure

form.

Spectroscopic Analysis
NMR Spectroscopy:

Sample Preparation: A few milligrams of the purified compound are dissolved in a

deuterated solvent (e.g., CDCl₃, CD₃OD).

Data Acquisition: 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR

spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry:

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent

(e.g., methanol).
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Data Acquisition: High-resolution mass spectra are obtained using an electrospray

ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Structural Elucidation Workflow
The logical process of piecing together the structure of 1-O-Methyljatamanin D from the

spectroscopic data is a stepwise and iterative process.

HR-MS

Determine Molecular Formula

1D NMR (¹H, ¹³C, DEPT)

Identify Functional Groups & Unsaturation Assign ¹H to ¹³C Correlations

2D NMR (COSY, HSQC, HMBC, NOESY)

Establish ¹H-¹H Connectivity

COSYHSQC

Establish Long-Range C-H Correlations

HMBC

Determine Relative Stereochemistry

NOESY

Propose Planar Structure Propose 3D Structure

Click to download full resolution via product page

Figure 1. Logical workflow for the structure elucidation of 1-O-Methyljatamanin D.

This diagram illustrates the systematic approach to structure elucidation. High-resolution mass

spectrometry provides the molecular formula. 1D NMR experiments help in identifying the types

of protons and carbons present and deducing functional groups. 2D NMR experiments, such as

COSY and HSQC, establish direct connectivities between protons and between protons and

their attached carbons. The HMBC experiment is crucial for identifying long-range correlations,

which helps in connecting different fragments of the molecule. Finally, the NOESY experiment

provides through-space correlations between protons, which is instrumental in determining the

relative stereochemistry of the molecule, leading to the final proposed three-dimensional

structure.
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[https://www.benchchem.com/product/b15592355#1-o-methyljatamanin-d-chemical-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b15592355#1-o-methyljatamanin-d-chemical-structure-elucidation
https://www.benchchem.com/product/b15592355#1-o-methyljatamanin-d-chemical-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15592355?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

